4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide chemical properties
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide
Foreword: A Predictive Analysis
The compound 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide represents a confluence of two moieties of significant interest in medicinal chemistry: the 4-fluorobenzenesulfonamide core and the quinoxaline scaffold. As of the current date, dedicated literature and experimental data for this specific chemical entity are scarce. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of its constituent functional groups and data from structurally analogous compounds. By dissecting the molecule into its primary components—the electrophilic 4-fluorobenzenesulfonyl group and the nucleophilic 6-aminoquinoxaline—we can construct a robust, predictive profile of its chemical properties. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future empirical investigation.
Molecular Architecture and Identification
The structure of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is characterized by a quinoxaline ring system where the amino group at the 6-position forms a sulfonamide linkage with a 4-fluorophenyl group.
Table 1: Core Molecular Identifiers
| Property | Value | Source/Method |
| IUPAC Name | 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamide | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₀FN₃O₂S | Elemental Calculation |
| Molecular Weight | 303.32 g/mol | Elemental Calculation |
| CAS Number | Not available | |
| Canonical SMILES | C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC=C(C=C3)F | Structure to SMILES |
| InChI Key | (Predicted) | InChI Generation |
Proposed Synthesis and Characterization Strategy
The most direct and widely adopted method for synthesizing arylsulfonamides is the reaction of an arylsulfonyl chloride with an appropriate amine. This approach is highly feasible for the target compound.
Synthetic Workflow: A Two-Component Approach
The synthesis logically proceeds via the nucleophilic substitution reaction between 6-aminoquinoxaline and 4-fluorobenzenesulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Sulfonamide Synthesis
Objective: To synthesize 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide.
Materials:
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6-Aminoquinoxaline (1.0 eq)
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4-Fluorobenzenesulfonyl chloride (1.1 eq)
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Anhydrous Pyridine or Triethylamine (2.0 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolve 6-aminoquinoxaline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (or triethylamine) to the stirred solution.
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Slowly add a solution of 4-fluorobenzenesulfonyl chloride in anhydrous DCM dropwise over 15-20 minutes.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data are outlined below.
Table 2: Predicted Spectroscopic and Chromatographic Data
| Technique | Predicted Observations |
| ¹H NMR | - Quinoxaline Protons: Aromatic signals between 8.0-9.0 ppm. - Benzenesulfonyl Protons: Two sets of doublets (or multiplets due to F-coupling) between 7.0-8.0 ppm. - Sulfonamide N-H: A broad singlet, likely >10 ppm, which is D₂O exchangeable.[1] |
| ¹³C NMR | - Aromatic carbons for both ring systems in the typical 110-150 ppm range. - The carbon attached to fluorine will show a large C-F coupling constant. |
| ¹⁹F NMR | - A singlet or multiplet in the typical range for an aryl fluoride. |
| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z 304.05. - [M-H]⁻: Expected at m/z 302.04. - Fragmentation: Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides.[2] |
| IR Spectroscopy | - N-H Stretch: ~3250 cm⁻¹. - S=O Asymmetric Stretch: ~1350 cm⁻¹. - S=O Symmetric Stretch: ~1160 cm⁻¹. - C-F Stretch: ~1230 cm⁻¹. |
| HPLC | - A sharp, single peak under reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid), indicating high purity.[3] |
Physicochemical Properties: A Predictive Summary
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following properties are predicted based on its structure.
Caption: Relationship between structure and predicted properties.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale & Comparative Insights |
| Melting Point | > 150 °C | The rigid, planar aromatic structure suggests strong crystal lattice packing. For comparison, 4-fluorobenzenesulfonamide melts at 124-127 °C[4], and related sulfa drugs like sulfaquinoxaline have high melting points. |
| Aqueous Solubility | Poor | The large, hydrophobic aromatic surface area is expected to dominate, leading to low water solubility. Solubility may increase at higher pH due to deprotonation of the sulfonamide nitrogen.[3] |
| Organic Solubility | Soluble | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and THF. |
| pKa | 8.0 - 9.5 | The electron-withdrawing nature of the sulfonyl group and the aromatic rings renders the sulfonamide proton acidic. The value is typical for N-aryl sulfonamides. |
| LogP | 2.5 - 3.5 | The presence of the fluoro group and two aromatic rings suggests moderate to high lipophilicity. This is a crucial parameter for predicting membrane permeability. |
Chemical Reactivity and Stability
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Sulfonamide Linkage: The S-N bond is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strongly basic conditions or by certain reducing agents.
-
Quinoxaline Ring: The pyrazine portion of the quinoxaline ring is electron-deficient and can be susceptible to nucleophilic attack, although it is generally a stable aromatic system.
-
4-Fluorophenyl Ring: The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. It can, however, influence the electronic properties of the entire molecule.
-
Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, ambient light).
Inferred Biological Profile and Research Applications
The fusion of the sulfonamide and quinoxaline scaffolds suggests a high potential for biological activity, making it a compelling target for drug discovery programs.[5]
-
Antimicrobial Potential: Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase. Quinoxaline derivatives are also known for their broad-spectrum antimicrobial properties.[5][6] The combination in this molecule makes it a prime candidate for screening against bacterial and fungal pathogens.
-
Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer activity.[7][8] Furthermore, certain sulfonamides are known inhibitors of carbonic anhydrase, an enzyme overexpressed in many tumors.[7] Therefore, this compound warrants investigation as a potential anticancer agent.
-
Kinase Inhibition: The general structure is reminiscent of scaffolds used in the development of protein kinase inhibitors, a major class of targeted cancer therapeutics.
-
Chemical Probe: Given its predicted properties, the molecule could serve as a valuable chemical probe or a fragment for library synthesis in the exploration of new chemical space for various therapeutic targets.
Conclusion
While direct experimental data remains to be established, this in-depth analysis provides a comprehensive and scientifically grounded prediction of the chemical properties of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide. The proposed synthetic route is robust and feasible, and the predicted analytical and physicochemical data offer a clear roadmap for its empirical characterization. The structural alerts for significant biological activity position this molecule as an intriguing candidate for further research in medicinal chemistry and drug development.
References
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PubChem. 4-Fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Supporting Information for a publication. Royal Society of Chemistry. [Link]
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Al-Sanea, M. M., et al. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. Molecules, 2021. [Link]
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PubChemLite. Benzenesulfonamide, 4-fluoro-n-[3-(1-(2,5-dihydro-4-hydroxy-2-oxo-5-(phenylmethyl)-5-propyl-3-furanyl )-2-methylpropyl)-phenyl-. PubChemLite. [Link]
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Goud, G., et al. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 2021. [Link]
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PubChem. 4-amino-2-fluoro-N-quinoxalin-6-ylbenzamide. National Center for Biotechnology Information. [Link]
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FDA.gov. BENZENESULFONAMIDE, N-HYDROXY-4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)-. U.S. Food and Drug Administration. [Link]
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SpectraBase. 4-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide. Wiley-VCH GmbH. [Link]
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PubChem. 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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Al-Sanea, M. M., et al. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 2021. [Link]
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Magalhães, A., et al. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate, 2013. [Link]
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Pansare, D. N., & Shelke, R. N. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen, 2019. [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, Inc. [Link]
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US EPA. Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. United States Environmental Protection Agency. [Link]pdf)
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